2-(2,4,5-Trimethylphenyl)azepane
Overview
Description
2-(2,4,5-Trimethylphenyl)azepane is a chemical compound with the molecular formula C15H23N and a molecular weight of 217.35 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a seven-membered azepane ring substituted with a 2,4,5-trimethylphenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethylbenzyl chloride with hexamethyleneimine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethylphenyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated azepane derivatives.
Substitution: Halogenated azepane compounds.
Scientific Research Applications
2-(2,4,5-Trimethylphenyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In biological systems, it may modulate signal transduction pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Azepane: A seven-membered nitrogen-containing ring without any substituents.
Oxepane: A seven-membered ring containing an oxygen atom.
Silepane: A seven-membered ring containing a silicon atom.
Phosphepane: A seven-membered ring containing a phosphorus atom.
Uniqueness
2-(2,4,5-Trimethylphenyl)azepane is unique due to the presence of the 2,4,5-trimethylphenyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)azepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-11-9-13(3)14(10-12(11)2)15-7-5-4-6-8-16-15/h9-10,15-16H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDSQXSUGPUJAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2CCCCCN2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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